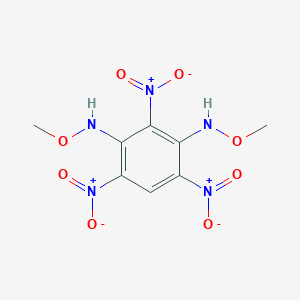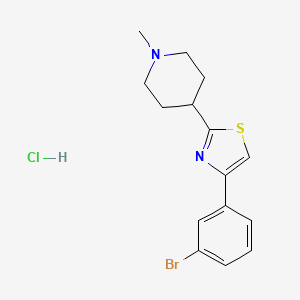
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Introduction of the Piperidine Moiety: The thiazole intermediate is then reacted with a piperidine derivative, often under basic conditions, to introduce the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Phenyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(3-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(3-Fluorophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
Uniqueness
4-(3-Bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
88654-34-6 |
|---|---|
分子式 |
C15H18BrClN2S |
分子量 |
373.7 g/mol |
IUPAC名 |
4-(3-bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C15H17BrN2S.ClH/c1-18-7-5-11(6-8-18)15-17-14(10-19-15)12-3-2-4-13(16)9-12;/h2-4,9-11H,5-8H2,1H3;1H |
InChIキー |
VIRGEYSQPDYXTM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


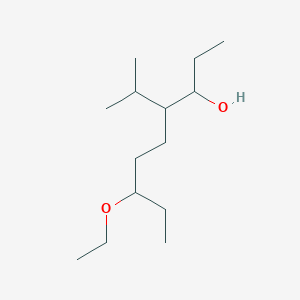
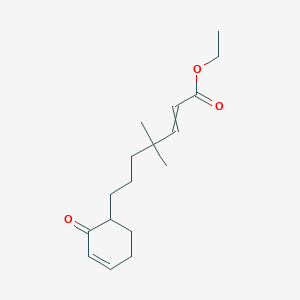
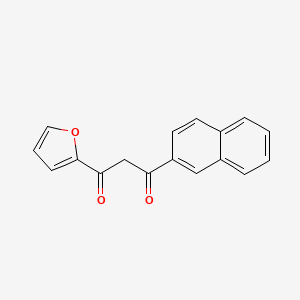
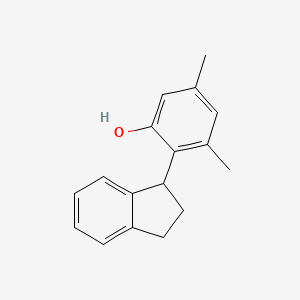
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
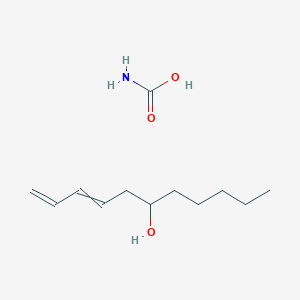
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

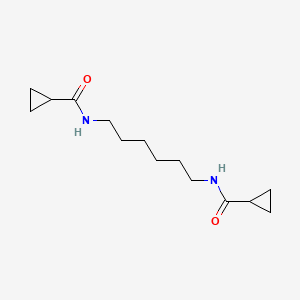
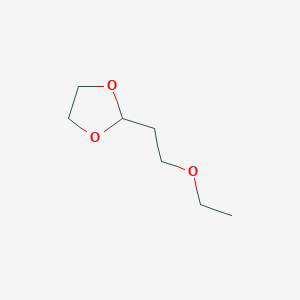
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
